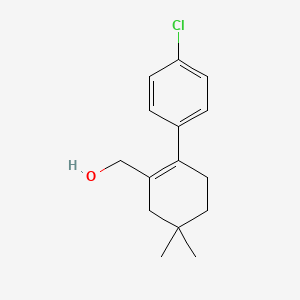

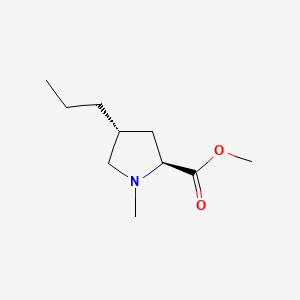

![molecular formula C20H16FN B565754 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine CAS No. 1187966-94-4](/img/structure/B565754.png)

6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

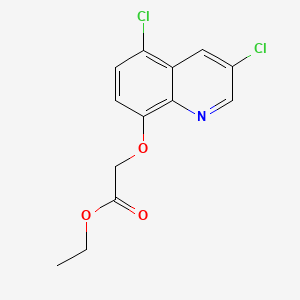

6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine is a useful research compound. Its molecular formula is C20H16FN and its molecular weight is 289.353. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

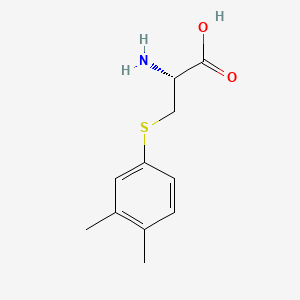

Phototoxicity in Human Keratinocytes : A study by Viola et al. (2011) investigated the phototoxic effects of 6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine (PP3) in human keratinocytes cell lines. They found that PP3, along with similar compounds, exhibited significant phototoxicity, suggesting their potential as photosensitizers in medicinal applications (Viola et al., 2011).

Synthesis of Trifluoromethylated Derivatives : Yuan et al. (2016) developed a visible-light-induced trifluoromethylation process to create a range of substituted 6-(trifluoromethyl)-7,8-dihydrobenzo[k]phenanthridine derivatives. This process facilitates the direct formation of multiple new C-C bonds, including the C-CF3 bond (Yuan et al., 2016).

Antitumor Agents Synthesis : Kock et al. (2005) synthesized and evaluated 11-substituted 6-aminobenzo[c]phenanthridine derivatives as antitumor agents. These compounds showed significant cytotoxicity for tumor cells, particularly those with methoxyphenyl substituents, indicating their potential in cancer treatment (Kock et al., 2005).

One-Pot Synthesis of Phenanthridines : Pawlas and Begtrup (2002) reported a one-pot synthesis method for 6-substituted phenanthridines from fluoroarenes and nitriles via 1,2-arynes, showing the versatility of these compounds in synthetic chemistry (Pawlas & Begtrup, 2002).

Metabolism of Carcinogenic Compounds : Prasad et al. (1988) compared the metabolism of 6-fluorobenzo[c]phenanthrene with that of benzo[c]phenanthrene, revealing insights into the effects of fluorine substitution on the metabolism and carcinogenicity of these compounds (Prasad et al., 1988).

Cytotoxic Derivatives Synthesis : Romo-Pérez et al. (2017) synthesized a series of C(6)-substituted dihydrobenzo[c]phenanthridines, investigating their cytotoxicity against various human cancer cell lines. Their findings contribute to the understanding of structure-activity relationships in cancer therapy (Romo-Pérez et al., 2017).

Propriétés

IUPAC Name |

6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN/c21-14-8-10-15-13(11-14)7-9-17-19(15)16-3-1-2-4-18(16)22-20(17)12-5-6-12/h1-4,8,10-12H,5-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLXKUGLIQPSTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C4=C2CCC5=C4C=CC(=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

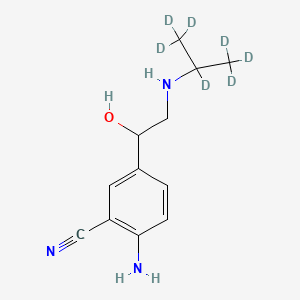

Q1: How is 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine related to Pitavastatin?

A1: this compound is identified as a potential degradation product or metabolite of Pitavastatin. While the exact mechanism of its formation is not detailed in the provided abstracts, the research indicates that Pitavastatin can degrade into benzophenanthridine-like photoproducts when exposed to UV light. [] This degradation pathway could potentially lead to the formation of this compound.

Q2: What are the implications of this compound formation for Pitavastatin use?

A2: The formation of this compound as a potential degradation product or metabolite raises important questions regarding the stability and long-term effects of Pitavastatin. [, ] Further research is needed to determine:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B565672.png)

![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)

![N-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE](/img/structure/B565674.png)